molecular formula C20H22N4O2S B4558889 N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

Cat. No.: B4558889
M. Wt: 382.5 g/mol
InChI Key: NUXMMPMKVGHFBM-UHFFFAOYSA-N
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Description

N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.14634713 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea is a compound of interest in the synthesis and study of various biological activities. In one study, similar urea derivatives demonstrated potential as plant growth regulators, suggesting a possible agricultural application for this compound (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Cytotoxicity and DNA-Topoisomerase Inhibition

Research on related urea derivatives has shown their efficacy in inhibiting DNA topoisomerases and exhibiting antiproliferative actions, suggesting potential applications in cancer treatment or research (Andressa Esteves-Souza et al., 2006).

Advancements in Synthesis Methods

Advancements in the synthesis methods for related urea derivatives have been explored, leading to more efficient production techniques, which could be applicable for the compound (Kejian Li & Wenbin Chen, 2008).

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of related urea compounds have provided insights into their bioactive properties, which could guide future research on the compound of interest (T. Kimura et al., 1993).

Urea Derivatives as ACAT Inhibitors

Some urea derivatives have shown potential as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors, suggesting their possible use in cholesterol management or atherosclerosis research (G. Romeo et al., 1999).

Antidiabetic and Antibacterial Activity

Investigations into the antidiabetic and antibacterial activities of urea derivatives highlight their potential in the medical field (Ameya Chavan & N. Pai, 2007).

Anti-Tumor Metastasis Properties

Certain urea compounds have shown significant effects in reducing tumor metastasis, indicating potential therapeutic applications in oncology (Zou Xia, 2011).

Plant Growth Regulating Activity

The plant growth regulating activities of similar urea derivatives suggest potential agricultural applications for this compound (Wang Yan-gang, 2008).

Fungicidal Activity

Research on similar compounds has revealed fungicidal properties, suggesting possible uses in agriculture or fungal infection research (Li-Qiao Shi, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as the development of new synthesis methods and the study of its reactivity .

Properties

IUPAC Name

1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-4-13-26-17-11-7-15(8-12-17)18-23-24-20(27-18)22-19(25)21-16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXMMPMKVGHFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
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N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
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N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
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N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
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N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.